molecular formula C11H11N3S B8656370 8-Cyclopropyl-2-(methylthio)pyrido[3,4-d]pyrimidine

8-Cyclopropyl-2-(methylthio)pyrido[3,4-d]pyrimidine

Cat. No. B8656370
M. Wt: 217.29 g/mol
InChI Key: PVHIGFHNYQVMRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09409907B2

Procedure details

A solution of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine (Preparation 33, 20 mg, 0.094 mmol), cyclopropyl boronic acid (11 mg, 0.128 mmol), PCy3 (3 mg, 10.70 μmol), and Pd(OAc)2 (1 mg, 4.45 μmol) was dissolved in toluene/water 6:1 (1 mL) and heated to 95° C. for 18 hours. The mixture was diluted with EtOAc and quenched with brine. The aqueous layer was extracted with EtOAc three times. The combined organic layers were washed with water and brine, dried and concentrated. The residue was purified by silica gel column chromatography eluting with 0 to 20% EtOAc in cyclohexane to give the title compound (13 mg, 62%).
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
11 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
62%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]2[N:8]=[C:9]([S:12][CH3:13])[N:10]=[CH:11][C:6]=2[CH:5]=[CH:4][N:3]=1.[CH:14]1(B(O)O)[CH2:16][CH2:15]1.C1(P(C2CCCCC2)C2CCCCC2)CCCCC1>C1(C)C=CC=CC=1.O.CCOC(C)=O.CC([O-])=O.CC([O-])=O.[Pd+2]>[CH:14]1([C:2]2[C:7]3[N:8]=[C:9]([S:12][CH3:13])[N:10]=[CH:11][C:6]=3[CH:5]=[CH:4][N:3]=2)[CH2:16][CH2:15]1 |f:3.4,6.7.8|

Inputs

Step One
Name
Quantity
20 mg
Type
reactant
Smiles
ClC1=NC=CC2=C1N=C(N=C2)SC
Name
Quantity
11 mg
Type
reactant
Smiles
C1(CC1)B(O)O
Name
Quantity
3 mg
Type
reactant
Smiles
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
Name
Quantity
1 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C.O
Name
Quantity
1 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with brine
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc three times
WASH
Type
WASH
Details
The combined organic layers were washed with water and brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with 0 to 20% EtOAc in cyclohexane

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C1=NC=CC2=C1N=C(N=C2)SC
Measurements
Type Value Analysis
AMOUNT: MASS 13 mg
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 63.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.